molecular formula C7H16N4OS B14745150 2-(Pentylcarbamothioyl)hydrazine-1-carboxamide CAS No. 6318-96-3

2-(Pentylcarbamothioyl)hydrazine-1-carboxamide

Cat. No.: B14745150
CAS No.: 6318-96-3
M. Wt: 204.30 g/mol
InChI Key: XLSNEBSBHYHNNC-UHFFFAOYSA-N
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Description

2-(Pentylcarbamothioyl)hydrazine-1-carboxamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a pentyl group, a carbamothioyl group, and a hydrazine-1-carboxamide moiety. This compound has garnered interest due to its potential biological activities and its role in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentylcarbamothioyl)hydrazine-1-carboxamide typically involves the reaction of pentyl isothiocyanate with hydrazine-1-carboxamide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pentylcarbamothioyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or carbamothioyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Pentylcarbamothioyl)hydrazine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as an antibacterial or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pentylcarbamothioyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form hydrogen bonds or other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine-1-carboxamide: A related compound with similar structural features but lacking the pentyl and carbamothioyl groups.

    Semicarbazones: Compounds with a similar hydrazine-1-carboxamide moiety but different substituents.

Uniqueness

2-(Pentylcarbamothioyl)hydrazine-1-carboxamide is unique due to the presence of the pentyl and carbamothioyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other related compounds.

Properties

CAS No.

6318-96-3

Molecular Formula

C7H16N4OS

Molecular Weight

204.30 g/mol

IUPAC Name

(pentylcarbamothioylamino)urea

InChI

InChI=1S/C7H16N4OS/c1-2-3-4-5-9-7(13)11-10-6(8)12/h2-5H2,1H3,(H3,8,10,12)(H2,9,11,13)

InChI Key

XLSNEBSBHYHNNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=S)NNC(=O)N

Origin of Product

United States

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